

# Application Notes and Protocols: Geranyl Formate as a Flavoring Agent

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## Compound of Interest

Compound Name: *Geranyl formate*

Cat. No.: B089782

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## Introduction

**Geranyl formate** (CAS No. 105-86-2) is a naturally occurring ester recognized for its characteristic fresh, green, rosy, and leafy aroma.<sup>[1][2]</sup> As a flavoring agent, it imparts sweet, floral, fruity, and citrus-like notes, making it a valuable ingredient in the food and beverage industry.<sup>[3][4][5]</sup> **Geranyl formate** is listed as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption under 21 CFR 172.515 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current levels of intake when used as a flavoring agent.<sup>[6]</sup> It holds a Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2514.<sup>[3][6]</sup>

These application notes provide a comprehensive overview of **geranyl formate**'s properties, along with detailed protocols for its analysis and sensory evaluation in food science research.

## Chemical and Physical Properties

A thorough understanding of **geranyl formate**'s physicochemical properties is essential for its effective application and analysis in food matrices.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>11</sub> H <sub>18</sub> O <sub>2</sub>                | [3][4]    |
| Molecular Weight  | 182.26 g/mol  | [3][4]    |
| Appearance        | Colorless to pale yellow liquid                               | [3][4]    |
| Odor Profile      | Sweet, floral, fruity, citrus-like, fresh, green, rosy, leafy | [1][2][3] |
| Flavor Profile    | Floral, green   | [7]       |
| Boiling Point     | ~230 °C   | [3]       |
| Density           | ~0.89 - 0.913 g/cm <sup>3</sup>                               | [3][4]    |
| Solubility        | Insoluble in water; soluble in alcohols and organic solvents  | [3]       |
| Flash Point       | ~85 °C  | [3]       |
| Refractive Index  | ~1.458 - 1.466  | [4]       |

## Applications in the Food Industry

**Geranyl formate** is utilized to enhance the sensory profile of a variety of food and beverage products. While specific FEMA GRAS usage levels for different food categories are not publicly detailed, they are available from FEMA upon request.[3] Its applications include:

- Beverages: Adds fruity and floral notes to flavored drinks and alcoholic beverages.[3][5]
- Confectionery and Baked Goods: Imparts sweet and fruity flavors to candies, pastries, and syrups.[3][5]
- Dairy Products: Can be used to create or enhance fruity and floral profiles in yogurts and ice creams.
- Chewing Gum: Contributes to the overall flavor profile.[3]

## Experimental Protocols

# Quantitative Analysis: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of **geranyl formate** in a beverage matrix.

Objective: To identify and quantify **geranyl formate** in a liquid food sample.

## Materials:

- Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)
- **Geranyl formate** standard
- Internal standard (e.g., 2-octanol)
- Sodium chloride (NaCl)
- Deionized water
- Sample beverage

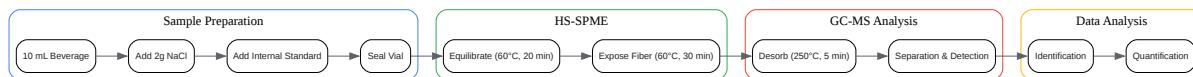
## Procedure:

- Sample Preparation:
  - Place 10 mL of the beverage sample into a 20 mL headspace vial.
  - Add 2 g of NaCl to enhance the release of volatile compounds.
  - Spike the sample with a known concentration of the internal standard.
  - Immediately seal the vial.

- HS-SPME Extraction:
  - Place the vial in the autosampler tray.
  - Equilibrate the sample at 60°C for 20 minutes with agitation.
  - Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.
- GC-MS Analysis:
  - Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 40°C, hold for 2 minutes.
    - Ramp to 150°C at a rate of 5°C/min.
    - Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
  - Mass Spectrometer:
    - Ionization mode: Electron Impact (EI) at 70 eV.
    - Source temperature: 230°C.
    - Quadrupole temperature: 150°C.
    - Scan range: m/z 40-400.
- Data Analysis:
  - Identify **geranyl formate** based on its retention time and mass spectrum by comparing with the standard and reference libraries (e.g., NIST).

- Quantify the concentration of **geranyl formate** using the internal standard method.

Workflow Diagram:



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HS-SPME-GC-MS workflow for **geranyl formate** analysis.

## Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol describes a method for the sensory profiling of a beverage containing **geranyl formate**.

Objective: To develop a sensory profile for a beverage flavored with **geranyl formate** and to quantify the intensity of its sensory attributes.

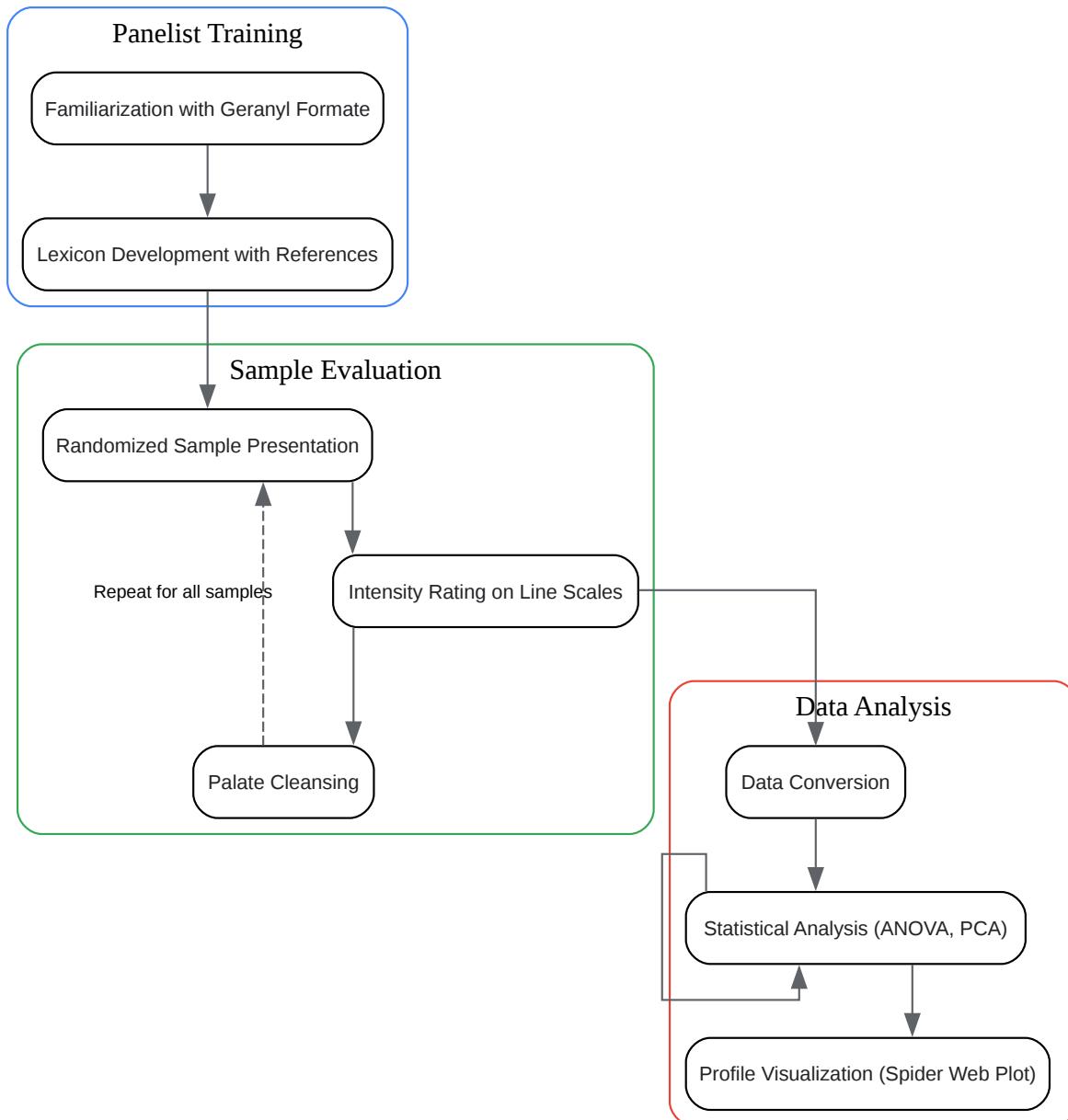
Materials:

- Trained sensory panel (8-12 panelists).
- Reference standards for sensory attributes (e.g., rose water for "floral," fresh-cut grass for "green").
- Test beverage containing a known concentration of **geranyl formate**.
- Control beverage (without **geranyl formate**).
- Sensory evaluation booths with controlled lighting and temperature.
- Data collection software or paper ballots with unstructured line scales (e.g., 15 cm).

**Procedure:**

- Panelist Training and Lexicon Development:
  - Conduct several training sessions with the panelists to familiarize them with the aroma and flavor of **geranyl formate**.
  - Present a range of reference standards representing potential sensory attributes (e.g., floral, green, citrus, fruity, waxy).
  - Through group discussion, develop a consensus lexicon of descriptive terms for the sensory attributes of the test beverage.
- Sample Evaluation:
  - Present the coded test and control samples to the panelists in a randomized and balanced order.
  - Instruct panelists to evaluate the samples for the agreed-upon sensory attributes.
  - Panelists will rate the intensity of each attribute on the provided line scale, from "not perceived" to "very strong."
  - Provide water and unsalted crackers for palate cleansing between samples.
- Data Analysis:
  - Convert the line scale ratings to numerical data.
  - Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine significant differences between samples and to visualize the sensory profiles.
  - Generate a spider web plot to represent the sensory profile of the beverage.

**Sensory Evaluation Workflow:**

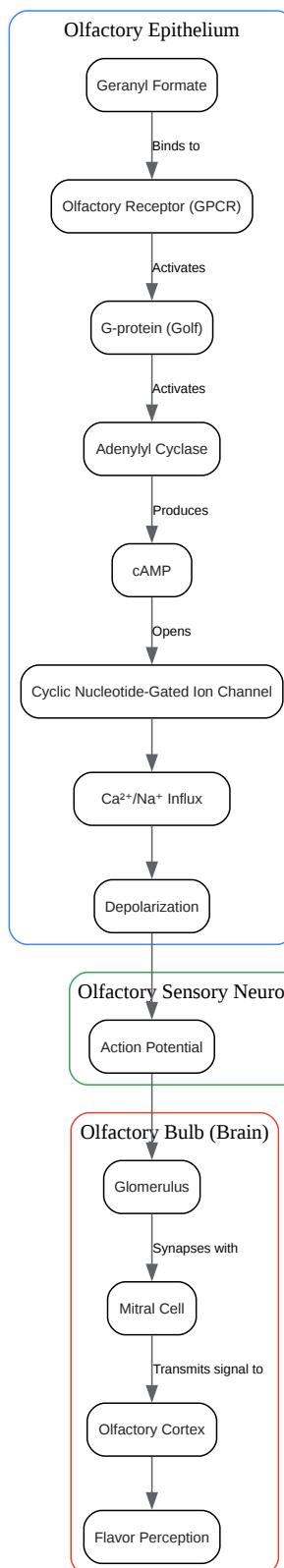
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Quantitative Descriptive Analysis (QDA) workflow.

## Flavor Perception Pathway (Hypothetical)

The precise olfactory receptors and signaling pathway for **geranyl formate** have not been fully elucidated. However, based on the mechanisms for other terpene esters, a hypothetical pathway can be proposed. **Geranyl formate**, as a volatile ester, is likely detected by olfactory receptors (ORs) in the nasal epithelium. The binding of **geranyl formate** to a specific G-protein coupled receptor (GPCR) would initiate a signal transduction cascade.

Hypothetical Signaling Pathway:

[Click to download full resolution via product page](#)**Hypothetical flavor perception pathway for geranyl formate.**

## Safety and Regulatory Information

| Regulatory Body | Status                 | Details   | Reference |
|-----------------|------------------------|---|-----------|
| FDA             | Approved Food Additive | 21 CFR 172.515 - Synthetic flavoring substances and adjuvants | [6]       |
| FEMA            | GRAS                   | FEMA No. 2514   | [3][6]    |
| JECFA           | No safety concern      | Evaluated at current levels of intake as a flavouring agent   | [6]       |

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should optimize the parameters based on their specific equipment, sample matrix, and analytical objectives. The flavor perception pathway is hypothetical and subject to further research.

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